1-(2-Amino-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of an amino group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-(methylthio)benzaldehyde with acetone in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Amino-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Amino-5-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the carbonyl group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound contains a morpholine ring and a different substitution pattern on the phenyl ring.
1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride: This compound has an amine group instead of a ketone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methylthio groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Amino-5-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapeutics. This article synthesizes the findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an amino group and a methylthio group attached to a phenyl ring, influencing its chemical reactivity and biological interactions. The molecular formula is C10H13N1S1O, with a molecular weight of approximately 197.28 g/mol. The presence of the methylthio group enhances hydrophobic interactions, which may influence binding affinities with biological targets.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways relevant to cancer cell proliferation.
- Receptor Interaction : The amino group can facilitate hydrogen bonding with receptor sites, enhancing the compound's binding affinity.
- Cell Cycle Modulation : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Properties
Numerous studies have explored the anticancer potential of compounds structurally related to this compound:
- Cytotoxicity Assays : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). For instance, compounds with similar structures exhibited IC50 values ranging from 3.6 µM to 8.8 µM against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 4.5 |
Compound B | HCT-116 | 3.6 |
Compound C | HeLa | 7.0 |
Mechanisms of Induction
The mechanisms through which these compounds exert their effects include:
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis through mitochondrial dysfunction and DNA damage .
- Cell Cycle Arrest : Significant increases in G0/G1 phase populations have been observed following treatment, suggesting that these compounds can halt cell cycle progression .
Case Studies
- Acute Myeloid Leukemia (AML) : A study identified small molecules that could stimulate differentiation in AML cell lines. While not directly testing this compound, the findings suggest that similar compounds may influence differentiation pathways in hematological malignancies .
- Antiplasmodial Activity : Related derivatives have shown promising antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating a broader spectrum of biological activity beyond anticancer effects .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
WJZBHZCOSMKQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)N |
Origin of Product |
United States |
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